
3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid: is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, oxido, and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dinitrophenol with thiol-containing compounds under controlled conditions to form the dithio linkage. Subsequent reduction and oxidation steps are employed to introduce the hydroxyl and oxido groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of oxido derivatives.
Reduction: Reduction reactions can convert the oxido groups back to hydroxyl groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents under acidic conditions.
Major Products:
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid is used as a precursor for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: The compound’s ability to undergo redox reactions makes it useful in biological studies, particularly in understanding oxidative stress and its effects on cellular processes .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including antioxidant and anti-inflammatory effects .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and coatings that require specific chemical functionalities .
Mécanisme D'action
The mechanism by which 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid exerts its effects involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it a potent antioxidant. This redox activity is crucial in neutralizing free radicals and preventing oxidative damage to cells and tissues .
Molecular Targets and Pathways: The primary molecular targets include reactive oxygen species (ROS) and other free radicals. The compound’s interaction with these targets helps modulate oxidative stress pathways, thereby exerting protective effects on biological systems .
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: Shares the aromatic ring structure but lacks the dithio linkage and hydroxyl groups.
Thiophenol: Contains the thiol group but lacks the complex functionalization seen in 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid.
Hydroquinone: Contains hydroxyl groups but lacks the dithio and amino functionalities.
Uniqueness: this compound is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound with broad applications across various scientific disciplines .
Propriétés
Numéro CAS |
3513-48-2 |
|---|---|
Formule moléculaire |
C9H8N2O6S2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
3-[(2,4-dinitrophenyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C9H8N2O6S2/c12-9(13)3-4-18-19-8-2-1-6(10(14)15)5-7(8)11(16)17/h1-2,5H,3-4H2,(H,12,13) |
Clé InChI |
IGFLESIBGUALPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


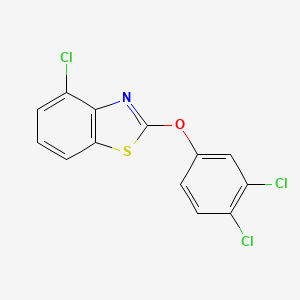
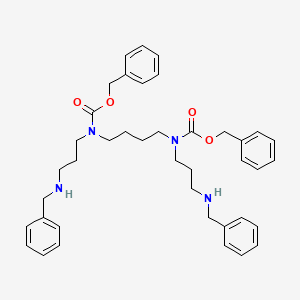

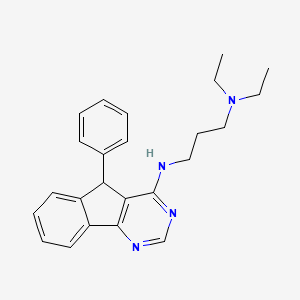
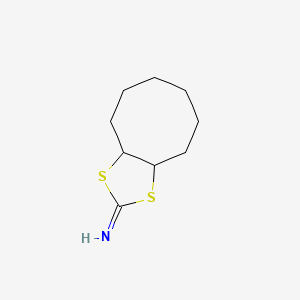
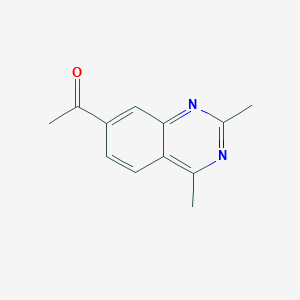

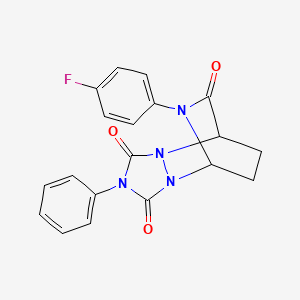

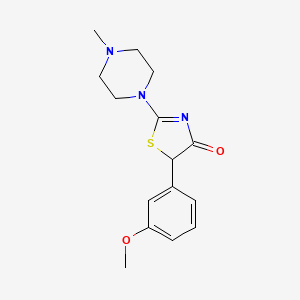
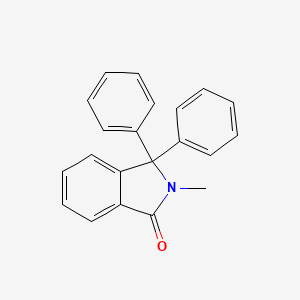

![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)
![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)
